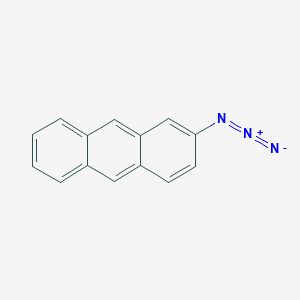

2-Azidoanthracene

Beschreibung

Significance of Azido-Functionalized Polycyclic Aromatic Hydrocarbons in Contemporary Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules that have garnered substantial attention due to their unique electronic and optoelectronic properties, making them suitable for applications in areas like organic light-emitting diodes (OLEDs). chalmers.sersc.orgresearchgate.net Renewed interest in PAHs has been driven by advances in materials science and the synthesis of large, complex ring systems. researchgate.net However, the practical application of many PAHs is often hindered by their poor solubility and the challenge of introducing specific functionalities without altering their desirable core properties. rsc.orgrsc.org

The functionalization of PAHs is a key strategy to overcome these limitations and to fine-tune their physical and chemical characteristics. rsc.org The introduction of an azido (B1232118) group (–N₃) is a particularly powerful approach in this context. Organic azides are highly versatile chemical handles that can participate in a wide array of reliable and efficient chemical transformations. mdpi.comwikipedia.org

The incorporation of the azide (B81097) moiety onto a PAH scaffold allows for:

Late-stage functionalization: The azido group can often be introduced at a late stage in a synthetic sequence. researchgate.net

Bioconjugation and Material Assembly: Azido-functionalized PAHs can be readily linked to other molecules, including biomolecules or polymers, using highly efficient and specific reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgresearchgate.nettandfonline.com

Formation of Nitrogen-Containing Heterocycles: The azide group serves as a precursor for the synthesis of various nitrogen-containing rings. mdpi.comthieme-connect.de

This ability to merge the rich photophysical properties of PAHs with the synthetic versatility of the azide group has opened new avenues for designing sophisticated fluorescent probes, responsive materials, and complex molecular architectures. rsc.orgrsc.org

Overview of Azide Reactivity and Anthracene (B1667546) Chromophore Properties in Advanced Synthesis

The utility of 2-Azidoanthracene stems directly from the distinct and complementary properties of its two core components: the reactive azide group and the fluorescent anthracene chromophore.

Azide Reactivity

Organic azides are defined by the energetic –N₃ functional group. This group is a pseudo-halogen with a linear structure stabilized by resonance. It can be considered a "protected" form of an amine. wikipedia.orgnottingham.ac.uk The terminal nitrogen atom is mildly nucleophilic, while the internal nitrogen can be attacked by electrophiles. mdpi.comwikipedia.org The most significant aspect of azide chemistry is its ability to undergo a variety of transformations, often with the release of dinitrogen (N₂), a thermodynamically very stable molecule. mdpi.comwikipedia.org

Key reactions of organic azides include:

1,3-Dipolar Cycloadditions: As 1,3-dipoles, azides react with alkynes to form stable 1,2,3-triazole rings. wikipedia.org The copper-catalyzed version (CuAAC) is a highly reliable and widely used "click reaction". researchgate.netresearchgate.net

Reduction to Amines: The azide group is readily reduced to a primary amine. Common methods include hydrogenation or the Staudinger reaction, which involves treatment with a phosphine (B1218219) (like triphenylphosphine) followed by hydrolysis. mdpi.comwikipedia.org

Nitrene Formation: Upon thermal or photochemical stimulation, azides can extrude N₂ gas to generate a highly reactive nitrene intermediate. mdpi.comacs.org These nitrenes can undergo a variety of subsequent reactions, including insertions and rearrangements.

Electrophilic Reactions: In certain contexts, such as the Dimroth reaction or the Van Leusen reaction, aryl azides can act as electrophiles, particularly when substituted with electron-withdrawing groups. acs.org

| Reaction Type | Reactant(s) | Product(s) | Significance |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition (Click Chemistry) | Alkyne | 1,2,3-Triazole | Highly efficient and specific ligation chemistry. wikipedia.orgresearchgate.net |

| Staudinger Reaction | Phosphine (e.g., PPh₃) | Iminophosphorane, Primary Amine (after hydrolysis) | Mild reduction to amines. mdpi.comwikipedia.org |

| Photochemical/Thermal Decomposition | Light (UV) or Heat | Nitrene + N₂ Gas | Generation of highly reactive intermediates for covalent labeling or material modification. mdpi.comacs.org |

| Hydrogenolysis | H₂ with catalyst (e.g., Pd/C) | Primary Amine + N₂ Gas | Common method for reducing azides to amines. wikipedia.org |

Anthracene Chromophore Properties

Anthracene is a well-studied polycyclic aromatic hydrocarbon known for its characteristic photophysical properties. chalmers.seresearchgate.net

Absorption and Emission: It strongly absorbs ultraviolet light and typically exhibits a structured fluorescence spectrum in the blue region of visible light. researchgate.netunive.it

Fluorescence Quantum Yield: Unsubstituted anthracene has a moderate fluorescence quantum yield of about 30%, which is a result of efficient intersystem crossing to the triplet state. rsc.org

Substitution Effects: The photophysical properties of the anthracene core are sensitive to substitution. Attaching different groups can significantly alter the fluorescence quantum yield, lifetime, and emission wavelength. chalmers.senih.gov For instance, bulky substituents at the 9 and 10 positions can increase emission efficiency by preventing aggregation and quenching. rsc.orgnih.gov

Fluorescence Quenching: The introduction of an azide group directly onto the aromatic ring can quench the inherent fluorescence of the anthracene chromophore, a phenomenon that can be exploited in the design of "turn-on" fluorescent sensors. nih.gov

Scope of Academic Inquiry into this compound: A Multifaceted Perspective

The synthesis of this compound can be achieved via standard methods, such as the diazotization of the corresponding aromatic amine followed by a reaction with an azide salt like sodium azide. nih.govtpu.ru By combining the reactivity of the azide with the photophysical signature of anthracene, researchers have explored its use in several distinct areas of chemical science.

The academic inquiry into this compound is notably multifaceted, with research focused on three primary applications:

Photochemical Gas Generation: When this compound is dissolved in an optically transparent polymer like poly(methyl methacrylate) (PMMA), it can function as a photochemical source of nitrogen gas. aiche.orgnsf.gov Upon irradiation with near-UV light (e.g., 365 nm), the azide undergoes photolysis, releasing N₂ gas. acs.orgnsf.gov This process can be rapid enough to cause the nucleation of gas bubbles on the surface of the polymer film. aiche.orgnsf.gov The dynamics of bubble formation depend on factors like azide concentration, light intensity, and surface morphology. aiche.orgnsf.gov This property makes it a candidate for creating photoresponsive materials, enabling applications such as patterned bubble arrays and photoinduced flotation. nsf.gov

Photoaffinity Labeling: The ability of the azido group to form a highly reactive nitrene upon photolysis makes this compound a useful tool for photoaffinity labeling. nih.gov In this technique, the molecule is introduced into a biological system where it can be irradiated at a specific location. The resulting nitrene covalently attaches to nearby molecules, allowing researchers to identify binding partners or probe molecular environments. For example, 1-azidoanthracene, an isomer of the title compound, was synthesized as a photoactive analog of a fluorescent general anesthetic to investigate its mechanism of action by photolabeling targets in tadpole brains. nih.gov The azide moiety quenches the anthracene fluorescence, which increases upon photolysis and covalent attachment, acting as a "turn-on" reporter. nih.gov

Fluorogenic 'Click' Reactions: The quenching of anthracene's fluorescence by the attached azide group is a key feature exploited in fluorogenic "click" reactions. researchgate.net The initial this compound molecule is weakly fluorescent. However, when it reacts with an alkyne via the Cu(I)-catalyzed 'click' reaction, the resulting 1,2,3-triazole product restores the strong fluorescence of the anthracene chromophore. researchgate.netresearchgate.net This "turn-on" fluorescence provides a powerful method for detecting and imaging molecules containing alkyne groups in various environments, including for biolabeling applications on viruses or in cells. researchgate.nettandfonline.com

| Area of Inquiry | Underlying Principle | Key Research Finding | Potential Application |

|---|---|---|---|

| Photochemical Gas Generation | Photolysis of the azide group to release N₂ gas. acs.orgnsf.gov | Irradiation of this compound in a PMMA film generates a surface layer of stable nitrogen bubbles with a yield of ~40%. aiche.orgnsf.gov | Responsive materials, microfluidics, ultrasound contrast agents. aiche.orgnsf.gov |

| Photoaffinity Labeling | Photochemical generation of a reactive nitrene for covalent cross-linking. nih.gov | The azide quenches fluorescence, which is restored upon photolysis and binding, acting as a "turn-on" fluorescent reporter. nih.gov | Identifying protein binding sites, probing biological interactions. nih.gov |

| Fluorogenic 'Click' Reactions | Fluorescence is quenched by the azide but restored upon formation of a triazole via a 'click' reaction. researchgate.net | The CuAAC reaction with alkynes is highly efficient and leads to a significant increase in fluorescence, allowing for sensitive detection. researchgate.netresearchgate.net | Biolabeling, combinatorial synthesis of dyes, in-vivo imaging. researchgate.nettandfonline.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-azidoanthracene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3/c15-17-16-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSQZLLLGAJNNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481718 | |

| Record name | Anthracene, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58399-84-1 | |

| Record name | Anthracene, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Azidoanthracene and Derivatives

Strategies for Azide (B81097) Group Introduction onto the Anthracene (B1667546) Core

The functionalization of the anthracene skeleton with an azide group is primarily accomplished through two major strategies: the conversion of an amino group via a diazonium salt intermediate and, to a lesser extent, nucleophilic substitution of a suitable leaving group.

Nucleophilic Substitution Approaches for Azidoanthracene Synthesis

Nucleophilic substitution reactions represent a fundamental method for the introduction of the azide group. In this approach, a leaving group on the anthracene ring, typically a halide, is displaced by an azide anion (N₃⁻). While widely used for the synthesis of alkyl azides, its application to aryl systems like anthracene can be more challenging due to the decreased reactivity of aryl halides.

The reaction generally proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism, which is facilitated by the presence of electron-withdrawing groups on the aromatic ring. For the synthesis of 2-azidoanthracene derivatives, this would involve reacting a 2-haloanthracene, such as 2-bromoanthracene, with an azide salt like sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures to proceed at a reasonable rate. The azide ion is a potent nucleophile, which helps to drive the reaction forward. masterorganicchemistry.com

While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the literature, the general principles of nucleophilic substitution on aromatic systems are well-established. masterorganicchemistry.commdpi.com For instance, the synthesis of aminoanthraquinone derivatives through nucleophilic substitution of amines on haloanthraquinones has been successfully demonstrated, suggesting the feasibility of using azide nucleophiles in similar systems. mdpi.com

Diazotization and Azide Formation Pathways from Amines

The most prevalent and efficient method for the synthesis of this compound and its derivatives is through the diazotization of the corresponding primary amine, 2-aminoanthracene (B165279). This multi-step process first involves the conversion of the amino group into a diazonium salt, which is then subsequently displaced by an azide ion. researchgate.netnumberanalytics.com

The diazotization reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. researchgate.net 2-Aminoanthracene is treated with a nitrosating agent, most commonly sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). researchgate.net The in-situ generated nitrous acid (HNO₂) reacts with the amine to form the anthracene-2-diazonium salt.

Following the formation of the diazonium salt, a solution of sodium azide (NaN₃) is added. The azide ion displaces the dinitrogen molecule (N₂), which is an excellent leaving group, to yield the final product, this compound. This reaction is often referred to as the Sandmeyer-type reaction.

A one-pot procedure has been developed for the synthesis of aryl azides from aromatic amines, which has been successfully applied to produce this compound in high yield. This method utilizes p-toluenesulfonic acid (p-TsOH) as the acidic catalyst in water, with sodium nitrite for diazotization and subsequent addition of sodium azide.

| Reactant | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |

| 2-Aminoanthracene | 1. NaNO₂, HCl 2. NaN₃ | Water/Acid | 0-5 | - | - |

| 2-Aminoanthracene | p-TsOH, NaNO₂, NaN₃ | Water | Room Temp. | - | 97 |

| 2-Aminoanthracene-9,10-dione | 1. NaNO₂, H₂SO₄, AcOH 2. NaN₃ | Water/Acid | 0-5 | 3 h | 36 |

Table 1: Examples of Diazotization and Azidation Reactions for Anthracene Derivatives.

It is crucial to handle the diazonium salt and the resulting azide product with care, as aryl azides can be thermally unstable and potentially explosive.

Alternative Synthetic Routes for Azidoanthracene Derivatives (e.g., Photochemical Activation)

Photochemical methods offer an alternative pathway for the synthesis and modification of anthracene derivatives. While not a primary route for the initial synthesis of this compound itself, photochemical activation plays a significant role in the reactions of azidoanthracenes and the synthesis of more complex derivatives.

For example, the photochemical synthesis of (2E,4Z)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide has been achieved from its (2E,4E)-isomer through photoisomerization. researchgate.netchemrxiv.org This demonstrates the utility of light to induce specific transformations in anthracene-containing molecules.

Furthermore, this compound itself can be photochemically activated. Upon irradiation with UV light, it can generate a highly reactive nitrene intermediate by releasing dinitrogen gas (N₂). This nitrene can then undergo various reactions, such as C-H insertion or cycloaddition, to form new complex molecules. This photo-reactivity is a key feature that makes azidoanthracenes valuable as photoaffinity labels and in materials science. An unexpected synthesis of azepinone derivatives has been reported through the photochemical generation of an aryl nitrene from an aryl azide precursor, followed by a cascade reaction. nih.gov

Advanced Synthetic Techniques and Optimization

To improve reaction efficiency, safety, and scalability, modern synthetic techniques such as microwave-assisted synthesis and flow chemistry are being increasingly applied to the synthesis of aryl azides.

Microwave-Assisted Synthesis Protocols for Azidoanthracene

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. lew.ronih.gov This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including triazoles derived from aryl azides. rsc.orgmdpi.com

For the synthesis of this compound, a microwave-assisted protocol would typically involve the diazotization of 2-aminoanthracene followed by azidation. The use of microwave irradiation can significantly enhance the rate of the subsequent reaction of the in-situ generated azide, for example, in a "click" reaction to form a triazole. organic-chemistry.org A one-pot, microwave-assisted tandem azidation-cycloaddition of anilines has been reported, which avoids the isolation of the potentially hazardous azide intermediate. organic-chemistry.org While a specific protocol for this compound is not detailed, the general conditions for aryl azides can be adapted.

| Reaction Type | Reagents | Solvent | Temperature (°C) | Time |

| Tandem Azidation-Click Reaction | t-BuONO, TMSN₃, CuSO₄, Na-Ascorbate | Various | 80 | minutes |

| Synthesis of 1,2,3-triazoles | Aryl azides, alkynes, Cu(I) catalyst | DMF/H₂O | - | 5-15 min |

Table 2: General Conditions for Microwave-Assisted Synthesis Involving Aryl Azides.

Flow Chemistry and Microreactor Applications in Azide Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers significant advantages for the synthesis of potentially hazardous compounds like organic azides. The small reaction volumes within the microreactor enhance heat and mass transfer, allowing for better control over reaction parameters and significantly improving safety by minimizing the accumulation of unstable intermediates. acs.orgdurham.ac.uk

The synthesis of aryl azides from anilines via diazotization and subsequent reaction with sodium azide has been successfully adapted to a continuous-flow process. acs.orgscispace.com This involves pumping streams of the aniline, a nitrosating agent, and sodium azide to mix in a temperature-controlled microreactor. The resulting aryl azide is then typically extracted into an organic phase. This methodology allows for the safe, on-demand generation of aryl azides for immediate use in subsequent reactions, such as Staudinger reactions or cycloadditions. durham.ac.uk This approach is particularly valuable for scaling up the production of azides while mitigating the associated risks. acs.org

| Step | Reagents | Reactor Type | Temperature (°C) | Residence Time |

| Diazotization | Aniline, NaNO₂, Acid | Coil Reactor | 10 | - |

| Azidation | Diazonium salt, NaN₃ | Coil Reactor | - | - |

| Three-step sequence | o-aminobenzaldehyde, TFA, NaNO₂, NaN₃ | Plug Flow Reactor | Ambient to 120 | - |

Table 3: General Parameters for Flow Chemistry Synthesis of Aryl Azides.

Academic Characterization Techniques in Synthetic Studies

The verification of the successful synthesis of this compound and its derivatives relies on a suite of academic characterization techniques. These methods provide unambiguous evidence for the compound's structure and the presence of the key azide functional group.

Spectroscopic Confirmation of Azide Functional Groups (e.g., FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a primary and indispensable tool for confirming the successful incorporation of the azide moiety onto the anthracene scaffold. The azide group (–N₃) possesses a strong, characteristic vibrational mode that is easily identifiable. This asymmetric stretching vibration (νₐₛ) produces a sharp and intense absorption band in a region of the infrared spectrum that is typically free from other common functional group signals.

This distinct peak for the azide group generally appears in the range of 2100–2160 cm⁻¹. tpu.ru The presence of this band provides definitive evidence of the azide's existence in the synthesized molecule, while the absence of broad N-H stretching bands (around 3300-3500 cm⁻¹) and amine scissoring bands (around 1600 cm⁻¹) confirms the complete conversion of the precursor amine. The rest of the spectrum will show characteristic peaks for the aromatic C-H and C=C bonds of the anthracene core. researchgate.net

Table 1: Characteristic FT-IR Absorption for Azide Functional Group

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (–N₃) | Asymmetric Stretch (νₐₛ) | 2100 - 2160 | Strong, Sharp |

Electronic Transition Analysis via UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic properties of this compound, which are dominated by the extended π-conjugated system of the anthracene core. The introduction of the azide group can subtly modify the electronic transitions compared to unsubstituted anthracene. The spectrum arises from π → π* transitions within the aromatic system.

Studies involving the photolysis of this compound (2N₃-AN) utilize irradiation at specific wavelengths, which correspond to strong absorption bands for the compound. nsf.govacs.org Irradiation at 365 nm and 405 nm is effective, indicating significant absorbance at these wavelengths. nsf.govacs.org During photochemical reactions, the appearance of clear isosbestic points at 360 and 405 nm suggests a clean, single-step conversion of the reactant into a product. nsf.gov The absorption spectrum of this compound dissolved in poly(methyl methacrylate) (PMMA) has been shown to be nearly identical to its spectrum in a dilute chloroform (B151607) solution. nsf.govacs.org The extension of conjugation in polyaromatic systems typically leads to a bathochromic (red) shift in the absorption maximum (λₘₐₓ). libretexts.org

Table 2: UV-Vis Absorption Data for this compound

| Compound | Solvent/Matrix | Absorption Wavelengths (nm) | Reference |

|---|---|---|---|

| This compound | PMMA / Water | 365, 405 | nsf.govacs.org |

| This compound | Chloroform | Similar to PMMA solution | nsf.gov |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H (proton) and ¹³C (carbon-13) NMR, is the most powerful technique for the complete structural elucidation of this compound. It provides detailed information about the connectivity of atoms by analyzing the chemical environment of the hydrogen and carbon nuclei.

In the ¹H NMR spectrum of this compound, the signals for the aromatic protons appear in the downfield region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants (J-values) for each proton allow for the unambiguous assignment of the substitution pattern on the anthracene ring system. tpu.ru For instance, the presence of singlets and doublets with specific coupling patterns confirms the position of the azide group at the C-2 position and the identity of the neighboring protons. tpu.ru

One study reported the following ¹H NMR spectral data for this compound in a deuterated solvent. tpu.ru

Table 3: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|

| 8.58 | s | 1H (Ar-H) | tpu.ru |

| 8.52 | s | 1H (Ar-H) | tpu.ru |

| 8.17 | d (J = 8.7 Hz) | 3H (Ar-H) | tpu.ru |

| 7.79 | s | 1H (Ar-H) | tpu.ru |

| 7.52 | d (J = 6.9 Hz) | 1H (Ar-H) | tpu.ru |

| 7.28 | d (J = 9.0 Hz) | 1H (Ar-H) | tpu.ru |

| 7.13 | d (J = 7.2 Hz) | 1H (Ar-H) | tpu.ru |

Spectrum recorded in DMSO-d₆ at 300 MHz.

¹³C NMR spectroscopy complements the proton data by showing distinct signals for each carbon atom in the molecule, confirming the 14 carbons of the anthracene core and their chemical environment as influenced by the electron-withdrawing azide substituent.

Reactivity and Mechanistic Investigations of 2 Azidoanthracene

Cycloaddition Reactions: Principles and Specificities

The azide (B81097) functional group in 2-azidoanthracene serves as a versatile handle for various cycloaddition reactions, most notably in the realm of "click chemistry." These reactions are prized for their efficiency, high yields, and specificity, enabling the covalent linkage of the anthracene (B1667546) core to other molecular structures.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and a primary reaction pathway for this compound. ekb.egscispace.com This reaction transforms azides and terminal alkynes into stable 1,2,3-triazole linkages with high efficiency. nih.gov The mechanism, first detailed independently by the Meldal and Sharpless groups, relies on the catalytic action of copper(I) ions. nih.govbeilstein-journals.org The process is significantly faster than the uncatalyzed thermal Huisgen cycloaddition, which requires high temperatures and often results in a mixture of products. ekb.egbeilstein-journals.org

The catalytic cycle is initiated by the coordination of the copper(I) ion with the alkyne, which increases the acidity of the terminal alkyne proton and facilitates the formation of a copper acetylide intermediate. ekb.eg This step is crucial and can increase the reaction rate by a factor of up to 10 million. ekb.eg The copper acetylide then reacts with the azide. One of the copper ions in a proposed dimeric copper acetylide complex coordinates with the azide, activating it for a nucleophilic attack by the terminal nitrogen of the azide onto the internal carbon of the alkyne. ekb.eg This leads to the formation of a six-membered copper-containing metallacycle intermediate. ekb.eg Subsequent rearrangement and protonolysis release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue. nih.gov

Studies using anthracene azides have shown they are highly reactive under CuAAC conditions. researchgate.net A key feature of this reaction is its application in creating fluorescent molecules; the starting this compound is weakly fluorescent due to quenching by the electron-donating azide group, but the resulting triazole product exhibits strong fluorescence. researchgate.netresearchgate.net This fluorogenic nature makes the CuAAC reaction with this compound a valuable tool for applications in biolabeling and materials science. researchgate.net

Table 1: Key Features of the CuAAC Reaction Mechanism

| Step | Description | Key Species |

|---|---|---|

| 1. Catalyst Activation | In-situ reduction of a Cu(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate, or direct use of a Cu(I) salt. beilstein-journals.orgnih.gov | Cu(I) ion |

| 2. Acetylide Formation | Coordination of Cu(I) to a terminal alkyne, followed by deprotonation to form a copper acetylide. ekb.eg | Copper acetylide |

| 3. Cycloaddition | Reaction of the copper acetylide with the azide (e.g., this compound) to form a copper-triazolide intermediate. ekb.egnih.gov | Six-membered metallacycle |

| 4. Product Release | Protonolysis of the copper-triazolide intermediate to yield the final 1,2,3-triazole product and regenerate the Cu(I) catalyst. nih.gov | 1,4-disubstituted 1,2,3-triazole |

An alternative to the copper-catalyzed reaction is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction proceeds without a metal catalyst, making it particularly useful for biological systems where copper toxicity is a concern. researchgate.netnih.gov The driving force for SPAAC is the high ring strain of a cycloalkyne, such as cyclooctyne. researchgate.netnih.gov The release of this strain upon forming the more stable, fused triazole ring system provides a significant enthalpic advantage, allowing the reaction to proceed spontaneously. nih.gov

In the context of this compound, it would serve as the azide component reacting with a strained cycloalkyne. While CuAAC is generally faster, SPAAC offers the benefit of being a metal-free click reaction. researchgate.netscispace.com The reaction involves the 1,3-dipolar cycloaddition of the azide with the strained alkyne. nih.govnih.gov The efficiency and rate of SPAAC can be tuned by modifying the structure of the cycloalkyne. researchgate.netnih.gov For instance, the introduction of electron-withdrawing groups or the creation of dibenzo-fused systems can increase the reactivity of the cycloalkyne. nih.gov

Both CuAAC and SPAAC reactions involving this compound lead to the formation of a stable, five-membered 1,2,3-triazole ring. nih.govthieme-connect.de A critical aspect of these reactions is their regioselectivity—the specific orientation of the substituents on the newly formed triazole ring.

In the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the reaction between a terminal alkyne and an azide like this compound exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govbeilstein-journals.org This high regioselectivity is a direct consequence of the copper-catalyzed mechanism, which proceeds through an ordered, stepwise pathway involving a copper acetylide intermediate, fundamentally differing from the concerted mechanism of the thermal reaction that produces a mix of 1,4- and 1,5-isomers. nih.govbeilstein-journals.org The formation of the 1,4-isomer is a hallmark of the CuAAC reaction. researchgate.netthieme-connect.de

In Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), the reaction of this compound with an asymmetrical strained cycloalkyne will also produce a triazole, but the regioselectivity is governed by the electronics and sterics of the specific cycloalkyne used, often resulting in a mixture of regioisomers. However, many commonly used cycloalkynes are symmetrical, leading to a single triazole product.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Considerations

Photochemical Reactivity and Decomposition Mechanisms

This compound is a photoresponsive molecule that undergoes significant chemical transformation upon exposure to light, primarily through the decomposition of its azide group.

The photolysis of organic azides is a well-established method for generating molecular nitrogen (N₂). wikipedia.orgegyankosh.ac.insciencemadness.org When this compound, dissolved in a polymer matrix like poly(methyl methacrylate) (PMMA), is irradiated with near-ultraviolet light (e.g., 365 or 405 nm), it acts as a photochemical source of N₂ gas. nsf.govacs.orgaiche.org This process leads to the rapid evolution of nitrogen gas. nsf.gov In experiments where a PMMA film containing this compound is submerged in water, irradiation causes the swift appearance of a surface layer of N₂ bubbles. nsf.govacs.org

The dynamics of this gas evolution are notable. The rapid formation of surface bubbles cannot be explained by the normal diffusion of N₂ through the polymer, suggesting that an internal gas pressure builds up during the reaction, forcing the gas out quickly. nsf.govacs.org The yield and rate of bubble formation are dependent on several factors. A high concentration of this compound (e.g., 0.1 M) and high light intensity (e.g., 140 mW/cm²) are required to reach the necessary threshold N₂ gas density for rapid bubble formation. nsf.govacs.orgaiche.org Under these conditions, the yield of gas bubbles has been calculated to be approximately 40%. nsf.govacs.orgaiche.org The generated N₂ bubbles are stable and can adhere to the polymer surface for days when kept underwater. nsf.govaiche.org

Table 2: Experimental Data on Photolysis of this compound in PMMA Film

| Parameter | Value/Condition | Observation/Result | Source(s) |

|---|---|---|---|

| Compound | This compound (2N₃-AN) | Photochemical source of N₂ gas | nsf.govaiche.org |

| Matrix | Poly(methyl methacrylate) (PMMA) | Optically transparent polymer host | nsf.gov |

| Irradiation Wavelength | 365 nm or 405 nm | Induces photolysis | nsf.govacs.org |

| Azide Concentration | 0.1 M | High concentration for rapid bubble formation | nsf.govacs.org |

| Light Intensity | 140 mW/cm² | High intensity for rapid bubble formation | nsf.govacs.org |

| Gas Bubble Yield | ~40% | Calculated yield under optimal conditions | nsf.govacs.org |

| Bubble Stability | Survive for days under water | Adhered to the PMMA surface | nsf.govaiche.org |

The primary event in the photolysis of this compound is the cleavage of the N-N bond, which releases a molecule of dinitrogen (N₂) and generates a highly reactive, electron-deficient species known as a nitrene. wikipedia.orgegyankosh.ac.insciencemadness.org Specifically, the photolysis of this compound produces 2-anthrylnitrene (or anthracene nitrene) as a transient intermediate. nsf.govnsc.ru The formation of this nitrene is consistent with the observed changes in the UV-vis absorption spectrum during irradiation, where the initial peaks of the azide decay and new, broad absorption features grow in. nsf.gov

Nitrenes are highly reactive intermediates that can exist in either a singlet or triplet electronic state and readily undergo subsequent reactions. wikipedia.orgnsc.ru In the case of the nitrene derived from this compound, these subsequent reactions lead to more stable products. nsf.gov Mass spectrometry analysis of the photoproducts has identified the formation of an azoanthracene dimer, a common product arising from the coupling of two nitrene intermediates. nsf.gov Other products, such as an NO₂ derivative, have also been detected, resulting from various intermolecular and intramolecular reactions that aromatic nitrenes are known to undergo. nsf.gov The product distributions observed upon photolysis of this compound in the presence of nucleophiles suggest the involvement of both azirine intermediates and triplet nitrenes, similar to the photochemistry of 2-azidonaphthalene. nsc.ru

Photolysis of Azide Group: Nitrogen Gas Evolution and Dynamics

Electronic Interactions and Photoreactivity of this compound

The introduction of an azido (B1232118) group at the 2-position of the anthracene core significantly influences its electronic and photophysical properties. The subsequent sections delve into the specific mechanisms governing the photoreactivity of this compound, with a focus on photoinduced electron transfer and the resultant fluorescence quenching.

Photoinduced Electron Transfer (PET) Mechanisms

The fluorescence of the anthracene core in this compound is significantly suppressed due to a process known as photoinduced electron transfer (PET). researchgate.net In this mechanism, the anthracene moiety acts as a fluorophore. Upon excitation by light, an electron from the highest occupied molecular orbital (HOMO) of the anthracene is promoted to its lowest unoccupied molecular orbital (LUMO). This excited state of anthracene is a potent oxidizing agent. fupress.net

The azido group (–N₃) attached to the anthracene ring is electron-donating in nature. researchgate.net This characteristic allows it to act as an electron donor to the photo-excited anthracene core. An electron is transferred from the azide moiety to the vacancy in the HOMO of the excited anthracene. researchgate.netfupress.net This transfer results in the formation of a charge-separated state, effectively providing a non-radiative pathway for the excited state to return to the ground state, thus quenching the fluorescence. researchgate.netsciencemadness.org

This PET-based quenching is a key feature of fluorogenic probes based on azidoanthracene. The process can be reversed if the electronic properties of the nitrogen-containing group are altered. For instance, in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, the azide is converted into a triazole. This transformation reduces the electron-donating capacity of the nitrogen-containing group, which in turn blocks the PET process and restores the strong fluorescence of the anthracene core. researchgate.netsciencemadness.org

The photolysis of this compound (also referred to as 2N₃-AN) upon irradiation leads to the cleavage of the N-N bond, producing molecular nitrogen (N₂) and a highly reactive nitrene intermediate. sciencemadness.orgnsf.gov Studies have shown that irradiating this compound dissolved in a polymer film with light at wavelengths of 365 nm or 405 nm leads to its decomposition. nsf.govacs.org

Quenching of Anthracene Fluorescence by Azide Moieties

The presence of the azide group is directly responsible for the dramatic quenching of the intrinsic fluorescence of the anthracene scaffold. researchgate.netresearchgate.net While anthracene itself is a strongly fluorescent compound, the introduction of the azido group provides an efficient de-excitation pathway that competes with fluorescence emission. researchgate.netmdpi.com

The quenching mechanism is primarily dynamic, occurring upon interaction between the quencher (the azide group) and the fluorophore (the excited anthracene) during the lifetime of the excited state. ossila.com The efficiency of this quenching is such that azidoanthracene derivatives are often described as weakly fluorescent or "dark" in their native state. researchgate.net This property is fundamental to their application as fluorogenic probes, where a significant increase in fluorescence intensity signals a chemical transformation of the azide group. researchgate.net

Research on this compound has demonstrated its utility as a photochemical source of nitrogen gas when embedded in a poly(methyl methacrylate) (PMMA) polymer matrix. nsf.govacs.org Upon irradiation, the compound decomposes, leading to the formation of N₂ bubbles. The rate and volume of gas production are dependent on both the concentration of this compound and the intensity of the light source, illustrating the direct link between photoexcitation and the reactivity of the azide moiety. nsf.gov

For example, at a fixed light intensity, the volume of N₂ bubbles generated increases with higher concentrations of this compound in the polymer film. Similarly, at a fixed concentration, increasing the light intensity accelerates the rate of bubble formation. nsf.gov

Interactive Data Table: Effect of this compound Concentration on N₂ Bubble Volume

The table below shows the final bubble volume per unit area (V∞/A) for different initial concentrations of this compound in a PMMA film when irradiated with 405 nm light at a fixed intensity of 149 mW/cm². The data is based on findings from the photolysis of this compound. nsf.gov

| Concentration (M) | Final Bubble Volume per Unit Area (V∞/A) (μm) |

| 0.10 | 145 |

| 0.07 | 105 |

| 0.05 | 75 |

| 0.03 | 45 |

Interactive Data Table: Effect of Light Intensity on N₂ Bubble Growth Rate

This table illustrates the initial bubble growth rate (kbub) at a fixed this compound concentration of 0.1 M in a PMMA film under varying 405 nm light intensities. nsf.gov

| Light Intensity (mW/cm²) | Initial Bubble Growth Rate (kbub) (μm/s) |

| 149 | 0.080 |

| 112 | 0.060 |

| 74 | 0.040 |

| 37 | 0.020 |

A study calculated the yield of N₂ gas bubbles from the photolysis of a 150 μm-thick PMMA film containing 0.1 M this compound to be approximately 40% when irradiated with a light intensity of 140 mW/cm². nsf.govacs.org This demonstrates a significant quantum yield for the photodecomposition process. The quenching of the anthracene fluorescence is a direct consequence of the electronic properties of the azide group that facilitate this efficient photochemical reaction pathway. researchgate.netnsf.gov

Photophysical Phenomena and Spectroscopic Characterization in Research Contexts

Fluorescence Properties and 'Turn-On' Mechanisms in Azidoanthracene Derivatives

A significant feature of azidoanthracene derivatives is their ability to act as fluorogenic probes, where a significant increase in fluorescence intensity is observed upon a specific chemical transformation. This "turn-on" mechanism is rooted in the electronic interplay between the azide (B81097) group and the anthracene (B1667546) core.

Fluorescence Inhibition by Azide Groups and its Electronic Basis

The fluorescence of the anthracene core in 2-azidoanthracene is substantially inhibited or "quenched". researchgate.net This quenching is attributed to the electron-donating nature of the azido (B1232118) group, which facilitates a process known as photoinduced electron transfer (PET). researchgate.net In this process, upon excitation of the anthracene fluorophore, an electron is transferred from the nearby azido group to the excited anthracene, providing a non-radiative pathway for the excited state to return to the ground state. This effectively prevents the emission of a photon as fluorescence. The azide group's ability to quench fluorescence is a key aspect of its use in designing fluorogenic probes. researchgate.net While amines are strong electron-donating groups, azides are considered weakly electron-withdrawing. nih.gov

Fluorescence Enhancement upon Triazole Formation and Quantum Yield Considerations

A remarkable enhancement in fluorescence is observed when azidoanthracene derivatives undergo a "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form a triazole. researchgate.netresearchgate.net The formation of the triazole ring significantly alters the electronic properties of the substituent. The electron-donating effect of the nitrogen in the newly formed triazole is reduced, which in turn blocks the PET process that was responsible for quenching the fluorescence. researchgate.net This blockage of the non-radiative decay pathway restores the inherent fluorescence of the anthracene core, leading to a "turn-on" response with a strong fluorescent signal and high quantum yields. researchgate.net For instance, some anthracene-triazole structures have shown a significant increase in fluorescence quantum yield compared to regular anthracene. thieme-connect.com The quantum yield for some anthracene-derived mechanophores can reach 0.45, which is two orders of magnitude greater than that of commonly used spiropyran-merocyanine systems. researchgate.net

| Compound | Reaction | Fluorescence State | Mechanism |

| This compound | - | Quenched (Weakly Fluorescent) | Photoinduced Electron Transfer (PET) from azide to excited anthracene. researchgate.net |

| Anthracene-triazole derivative | Cu(I)-catalyzed azide-alkyne cycloaddition | Highly Fluorescent | Inhibition of PET due to reduced electron-donating ability of the triazole ring. researchgate.net |

Factors Influencing Fluorogenic Responses

The efficiency of the fluorogenic response in azidoanthracene derivatives is influenced by several factors. The substitution pattern on the anthracene core can impact the initial fluorescence and the degree of quenching. researchgate.net The nature of the alkyne reactant in the click reaction can also play a role in the final quantum yield of the resulting triazole product. researchgate.net Furthermore, the local environment, such as solvent polarity, can affect the stability of the charge-transfer states and thus influence the efficiency of both the quenching and the emission processes. Structural modifications, such as the generation or extension of a conjugated system within a molecule, are the basis for fluorogenic reactions. acs.org

Excited State Dynamics and Energy Transfer Processes

Understanding the ultrafast events that occur after this compound absorbs light is crucial for optimizing its applications. Time-resolved spectroscopic techniques provide invaluable insights into these complex dynamics.

Time-Resolved Spectroscopy for Excited State Evolution (e.g., Ultrafast Transient Absorption)

Time-resolved spectroscopy is a powerful tool for studying dynamic processes in molecules on extremely short timescales, from femtoseconds to nanoseconds. wikipedia.orgnih.gov Ultrafast transient absorption (TA) spectroscopy, a pump-probe technique, is particularly well-suited for tracking the evolution of excited states. nih.govedinst.com In a TA experiment, a "pump" pulse excites the sample, and a delayed "probe" pulse monitors the changes in absorption as a function of time and wavelength. nih.govedinst.com This allows for the direct observation of transient species, such as excited states and intermediates, and the measurement of their lifetimes. nih.govedinst.com

For aryl azides, photolysis can lead to the formation of highly reactive nitrene intermediates. nih.gov Time-resolved studies have been instrumental in identifying reaction intermediates in the photolysis of aromatic azides. researchgate.net In the case of this compound, TA spectroscopy can reveal the kinetics of the decay of the initially excited state, the formation of any transient intermediates like the nitrene, and their subsequent reactions. nsc.ru The absorption changes observed result from the azide photolysis reaction. nsf.gov These studies show that major electronic state changes can occur within hundreds of femtoseconds. jst.go.jp

Excimer Formation Dynamics in Anthracene Derivatives under Confinement

In certain environments, particularly under confinement or at high concentrations, anthracene and its derivatives can form "excimers," which are excited-state dimers. rsc.orgacs.orgscispace.com An excimer is formed when an excited molecule interacts with a ground-state molecule of the same species. rsc.org Excimer formation is characterized by a broad, structureless, and red-shifted fluorescence emission compared to the monomer emission. rsc.org

The dynamics of excimer formation in anthracene derivatives can be studied using time-resolved emission spectroscopy. acs.orgscispace.com For instance, studies on anthracene derivatives in confined media, such as within a water-soluble nanocavity, have revealed that the excimer emission maximum can be time-dependent, suggesting the presence of at least one intermediate between the monomer and the excimer. acs.orgscispace.com This behavior is a departure from the typical time-independent monomer-excimer emission observed in solution. acs.orgscispace.com The study of excimer dynamics provides insights into intermolecular interactions and how the local environment can dramatically alter the photophysical behavior of molecules. acs.orgscispace.com

Non-Radiative Deactivation Pathways of Excited Species

Upon photoexcitation, molecules can return to the ground state through various pathways, not all of which involve the emission of light (fluorescence or phosphorescence). These non-emissive routes are termed non-radiative deactivation pathways and are crucial for understanding the complete photophysical behavior of a compound. For this compound, the primary non-radiative pathways competing with fluorescence are internal conversion and intersystem crossing.

Internal Conversion (IC): This process is a radiationless transition between two electronic states of the same spin multiplicity (e.g., S₂ → S₁ or S₁ → S₀). wikipedia.org The transition occurs without the emission of a photon, and the excess energy is dissipated as heat to the surrounding environment through vibrational modes. wikipedia.org Internal conversion from higher excited singlet states (Sₙ) to the lowest excited singlet state (S₁) is typically very fast, occurring on a timescale of 10⁻¹⁴ to 10⁻¹¹ seconds. libretexts.org However, the internal conversion from S₁ to the ground state (S₀) is generally slower due to the larger energy gap, which allows other processes like fluorescence and intersystem crossing to compete. kit.edu In some aromatic azides, the introduction of the azido group can facilitate a photoinduced electron transfer (PET) process, which acts as an efficient fluorescence quenching mechanism and a pathway for non-radiative decay.

Intersystem Crossing (ISC): This is a radiationless process involving a change in the spin multiplicity of the molecule, most commonly from the lowest excited singlet state (S₁) to an excited triplet state (T₁). libretexts.org This transition is formally spin-forbidden, making it generally slower than internal conversion, with typical timescales of 10⁻¹¹ to 10⁻⁶ seconds. libretexts.org The probability of intersystem crossing is enhanced when the vibrational energy levels of the two states overlap. libretexts.org For many aryl azides, the formation of a triplet state is a key step in their photochemistry, leading to the generation of a triplet nitrene intermediate upon expulsion of N₂. researchgate.netresearchgate.net

| Deactivation Process | Description | Typical Timescale |

| Internal Conversion (Sₙ → S₁) | Radiationless transition between singlet states. | 10⁻¹⁴ s - 10⁻¹¹ s libretexts.org |

| Intersystem Crossing (S₁ → T₁) | Radiationless transition from a singlet to a triplet state. | 10⁻¹¹ s - 10⁻⁶ s libretexts.org |

| Internal Conversion (S₁ → S₀) | Radiationless transition from the first excited singlet to the ground state; slower due to a large energy gap. kit.edu | 10⁻⁷ s - 10⁻⁵ s libretexts.org |

Advanced Spectroscopic Probes for Electronic Structure

To elucidate the electronic structure of this compound and its transient photoproducts, researchers employ advanced spectroscopic techniques that provide information beyond standard absorption and emission spectra.

Polarized Optical Absorption Studies of Azidoanthracene Films

Polarized optical absorption spectroscopy is a powerful technique used to study the orientation of molecules and the direction of transition dipole moments within an ordered sample, such as a stretched polymer film. researchgate.net By aligning the molecules in a preferred direction, one can probe how they interact with light polarized parallel or perpendicular to the alignment axis.

In studies of anthracene-derived azides, this technique has been used to investigate the electronic structure. researchgate.net When this compound is embedded in a polymer film and mechanically stretched, the molecules tend to align with their long axis parallel to the stretch direction. The absorption of polarized light is then measured. The results show that the azido group causes a red-shift of the Lₐ band of the anthracene chromophore, indicating a weak electronic interaction. researchgate.net The dichroic ratio, which is the ratio of the absorbance of light polarized parallel to the stretch direction to that of light polarized perpendicularly, provides information about the orientation of the transition moment for a specific electronic transition relative to the molecular axis. This allows for the assignment of absorption bands to specific electronic transitions within the molecule.

Electron Spin Resonance (ESR) Investigations of Photolytic Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and triplet states. uni-frankfurt.de It is exceptionally well-suited for studying the paramagnetic intermediates generated during photochemical reactions.

The photolysis of this compound results in the loss of a nitrogen molecule (N₂) and the formation of a highly reactive intermediate, 2-nitrenoanthracene. This nitrene can exist in either a singlet state (with paired electrons) or a triplet state (a diradical with two unpaired electrons). ESR spectroscopy is used to specifically detect the triplet nitrene. acs.org

Studies involving the low-temperature (e.g., 77 K) photolysis of aromatic azides in glassy matrices have successfully recorded the ESR spectra of the resulting triplet nitrenes. researchgate.net The ESR spectrum of triplet 2-nitrenoanthracene provides key parameters, namely the zero-field splitting (ZFS) parameters, D and E. acs.org

D parameter: Relates to the average distance between the two unpaired electrons.

E parameter: Measures the deviation from axial symmetry of the electron spin-spin interaction.

These parameters provide a unique fingerprint for the triplet nitrene and offer insight into its electronic structure and geometry. researchgate.netacs.org Furthermore, techniques like magnetophotoselection, where photolysis is carried out with polarized light in a frozen solution, can provide information on the orientation of the generated triplet nitrene relative to the parent azide molecule. researchgate.net

| Technique | Information Gained on this compound System |

| Polarized Optical Absorption | Orientation of transition dipole moments; assignment of electronic absorption bands. researchgate.netcnrs.fr |

| Electron Spin Resonance (ESR) | Detection and characterization of triplet nitrene intermediate; determination of zero-field splitting parameters (D and E). researchgate.netacs.org |

Computational Chemistry Approaches for 2 Azidoanthracene Systems

Density Functional Theory (DFT) Applications in Structural and Electronic Analysis

Density Functional Theory (DFT) has become a standard method for assessing the structural and spectral properties of organic molecules due to its favorable balance of accuracy and computational cost. irjweb.comgoogle.comnih.gov It is employed to determine the ground-state properties of 2-azidoanthracene by calculating the electron density of the system. mdpi.com

Geometry optimization is a fundamental computational step to locate the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. storion.ru Using DFT, the forces on each atom are calculated, and the geometry is iteratively adjusted until these forces approach zero. storion.ru For this compound, this process determines the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

Key conformational variables for this compound include the dihedral angles that describe the orientation of the azido (B1232118) (–N₃) group relative to the planar anthracene (B1667546) ring. nih.govrsc.org The optimization process reveals whether the molecule is perfectly planar or if there is any out-of-plane twisting of the azide (B81097) substituent. The choice of internal coordinates, such as bond lengths and angles, is crucial for the efficiency of the optimization algorithm. wayne.edu While a full optimization of the molecule is standard practice, preliminary optimizations with more computationally efficient semi-empirical methods can provide a good starting geometry. google.com

Table 1: Representative Geometrical Parameters Calculated via DFT for Aromatic Azides

This table illustrates typical parameters that are determined through DFT geometry optimization. The values are representative for aromatic azides and highlight the structural parameters of interest for this compound.

| Parameter | Description | Typical Calculated Value Range |

| C-N Bond Length | The length of the bond connecting the anthracene ring to the azide group. | 1.38 - 1.42 Å |

| N-N Bond Lengths | The lengths of the two nitrogen-nitrogen bonds within the azide group (proximal and distal). | 1.23 - 1.27 Å (N-N), 1.13 - 1.17 Å (N≡N) |

| C-N-N Angle | The angle formed by the aromatic carbon, the first nitrogen, and the second nitrogen. | 115° - 120° |

| N-N-N Angle | The angle of the azide group, which is typically close to linear but can show slight bending. | 170° - 175° |

| C-C-N-N Dihedral Angle | The angle defining the twist of the azide group relative to the plane of the anthracene ring. | 0° - 10° |

Note: The values are illustrative and depend on the specific DFT functional and basis set used in the calculation. mdpi.comarxiv.org

DFT calculations are highly effective for simulating vibrational spectra (Infrared and Raman), which arise from the various vibrational modes of the molecule. mdpi.comresearchgate.netspectroscopyonline.com For this compound, theoretical frequency calculations can identify characteristic vibrations, most notably the asymmetric and symmetric stretches of the azide group, which serve as spectroscopic fingerprints. Comparing these simulated spectra with experimental data helps validate the accuracy of the computed geometry. mdpi.comspectroscopyonline.com

Electronic transitions in the ground state can also be analyzed. researchgate.net The introduction of the azido group can perturb the electronic structure of the parent anthracene molecule, influencing its electronic absorption properties. researchgate.net The efficiency of photochemical bond fission is related to factors including the strength of the dissociating bond and the symmetry of the electronic transition involved. researchgate.net

Table 2: Key Vibrational Modes for this compound Identified by DFT

This table presents the principal vibrational modes expected for this compound and their typical frequency ranges as predicted by DFT calculations.

| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |

| Azide Asymmetric Stretch (νₐ(N₃)) | A strong, characteristic stretching motion of the N₃ group. | 2100 - 2150 |

| Azide Symmetric Stretch (νₛ(N₃)) | A weaker stretching motion of the N₃ group. | 1200 - 1300 |

| C-H Aromatic Stretch | Stretching of the carbon-hydrogen bonds on the anthracene core. | 3000 - 3100 |

| Aromatic Ring Breathing | In-plane stretching and contracting of the anthracene carbon skeleton. | 1400 - 1600 |

| C-N Stretch | Stretching of the bond between the anthracene ring and the azide group. | 1150 - 1250 |

Note: Calculated frequencies are often scaled by a factor to improve agreement with experimental results. researchgate.net

Frontier Molecular Orbital (FMO) analysis is a critical application of DFT for understanding a molecule's electronic properties and chemical reactivity. irjweb.comajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in electronic transitions. The energy of the HOMO relates to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a crucial parameter that characterizes the molecule's stability and reactivity. irjweb.comajchem-a.com A smaller gap generally implies that the molecule can be more easily excited and is more chemically reactive. ajchem-a.com For this compound, the HOMO and LUMO are typically π-type orbitals distributed across the anthracene framework. The presence of the azido group modifies the energies of these orbitals compared to unsubstituted anthracene.

Table 3: Representative Frontier Molecular Orbital Data from DFT Calculations

This table illustrates the type of data generated from an FMO analysis of an aromatic molecule like this compound. The values are conceptual and vary significantly with the chosen DFT functional and basis set. researchgate.netarxiv.org

| Parameter | Symbol | Description | Illustrative Value (eV) |

| HOMO Energy | E_HOMO | Energy of the highest occupied molecular orbital. | -5.8 |

| LUMO Energy | E_LUMO | Energy of the lowest unoccupied molecular orbital. | -1.9 |

| HOMO-LUMO Gap | E_gap | Energy difference between LUMO and HOMO (E_LUMO - E_HOMO). | 3.9 |

Analysis of Vibrational and Electronic Transitions and Simulated Spectra

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

While DFT is a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is its extension for calculating the properties of electronic excited states. faccts.de This method is essential for understanding the photochemistry and photophysics of molecules like this compound. faccts.descm.com

TD-DFT is widely used to predict the UV-Vis absorption spectra of molecules by calculating vertical excitation energies and their corresponding oscillator strengths (transition probabilities). faccts.deornl.gov For this compound, the simulated spectrum is expected to be dominated by intense π→π* transitions characteristic of the anthracene chromophore. The azido group is known to act as a fluorescence quencher for the anthracene core, an effect that can be rationalized by analyzing the computed excited states. researchgate.net

Upon photolysis, this compound is expected to lose a molecule of nitrogen (N₂) and form the highly reactive 2-anthrylnitrene intermediate. researchgate.net TD-DFT can also be used to predict the electronic spectrum of this photoproduct, which would have a distinct absorption profile compared to the parent azide. The analysis of the molecular orbitals involved in each transition provides insight into their nature (e.g., n→π* or π→π*). researchgate.netyoutube.com

Table 4: Representative TD-DFT Results for the UV-Vis Spectrum of an Aromatic Azide and its Nitrene Photoproduct

This table shows the kind of data obtained from TD-DFT calculations, including excitation energies, oscillator strengths, and the main orbital contributions for the electronic transitions of this compound and its corresponding nitrene.

| Species | State | Excitation Energy (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

| This compound | S₁ | ~390 | ~0.10 | HOMO → LUMO (π→π) |

| S₂ | ~370 | ~0.15 | HOMO-1 → LUMO (π→π) | |

| Sₓ | ~255 | >1.0 | Strong π→π* (anthracene β band) | |

| 2-Anthrylnitrene | T₀ | Ground State | - | - |

| T₁ | ~450 | - | n → π | |

| T₂ | ~430 | - | π → π |

Note: These values are illustrative. The nitrene is a triplet ground state (T₀), and its absorptions are to higher triplet excited states. Oscillator strengths (f) indicate the intensity of the absorption. faccts.deresearchgate.net

To understand a photochemical reaction, one must go beyond vertical excitations and explore the potential energy surface (PES) of the relevant excited state. libretexts.orgnih.gov A PES is a plot of the molecule's energy as a function of one or more geometric coordinates, such as bond lengths or angles. libretexts.orgchemrxiv.org For the photolysis of this compound, the most critical coordinate is the stretching of the C-N and N-N bonds of the azide group.

By performing constrained geometry optimizations with TD-DFT, a potential energy curve can be mapped along the reaction coordinate for azide decomposition. nih.gov This mapping can identify the transition state for bond cleavage on the excited-state surface and reveal the energy barrier for the reaction. researchgate.net Furthermore, these calculations can locate regions where different potential energy surfaces cross, known as conical intersections, which act as funnels for efficient, non-radiative decay back to the ground state, often after the chemical transformation (e.g., N₂ extrusion) has occurred. ufg.br This detailed mapping provides a mechanistic understanding of how the absorption of a photon by this compound leads to the formation of 2-anthrylnitrene and dinitrogen. nih.gov

Elucidation of Photoreactivity Mechanisms

Computational chemistry provides critical insights into the complex photochemical reactions of aromatic azides like this compound. The photolysis of this compound (2N3-AN) is a key reaction, serving as a photochemical source of dinitrogen (N₂) gas. nsf.gov Upon irradiation with near-ultraviolet light (e.g., 365 or 405 nm), this compound undergoes photolysis to produce highly reactive nitrene intermediates. nsf.govnsc.ru

Experimental observations in solution show a rapid decay of the initial absorption peaks of this compound, accompanied by the growth of new, broad absorption features extending into the visible spectrum. nsf.gov The presence of clear isosbestic points at 360 and 405 nm indicates a clean, single-step photochemical reaction converting the reactant into the product. nsf.gov

Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are essential for mapping the potential energy surfaces of these reactions. arxiv.orgresearchgate.netnih.gov These calculations help to elucidate the electronic transitions and characterize the transient species involved. For aromatic azides, the photolysis pathway generally involves the excitation of the azide to a singlet excited state, followed by the cleavage of the C-N bond to release N₂ and form a singlet nitrene. This singlet nitrene can then undergo intersystem crossing to the more stable triplet ground state nitrene or react further. nsc.ru

In the case of this compound, the product distributions from its photolysis in the presence of nucleophiles suggest the involvement of both azirine and triplet nitrene intermediates. nsc.ru This dual-pathway reactivity is a common feature in the photochemistry of aromatic azides and highlights the complexity of the reaction mechanism that computational models aim to unravel. nsc.ru Furthermore, the fluorescence of the anthracene core is significantly quenched by the electron-donating azido group, a phenomenon attributed to a photoinduced electron transfer (PET) process. researchgate.net Computational models can quantify the electronic effects responsible for this quenching and predict how the fluorescence is restored upon reaction of the azide group, for instance, in 'click' reactions. researchgate.net

Molecular Dynamics Simulations in Confinement Studies

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules in confined environments, providing atomistic details of host-guest interactions and the influence of spatial restriction on molecular motion and reactivity. scispace.comnih.govucl.ac.uk

Host-Guest Complexation Analysis of Anthracene Derivatives

Computational methods are widely used to analyze the formation and stability of host-guest complexes involving anthracene and its derivatives. These studies provide detailed information on binding energies, geometries, and the nature of intermolecular interactions that govern complexation.

For example, density functional theory (DFT) calculations have been used to explore the complexation of anthracene with various hosts. In one study, the interaction energy for anthracene intercalated within a three-armed cryptand was calculated to be -26.30 kcal/mol in a DMSO solvent environment, highlighting a strong binding affinity. researchgate.net In another system, an anthracene-triptycene nanocage was shown to form stable 1:1 inclusion complexes with guests, where C-H···π interactions were identified as crucial for binding. researchgate.net

MD simulations and quantum mechanics/molecular mechanics (QM/MM) methods are also employed to understand the structure and dynamics of these complexes. scispace.com These simulations can reveal the preferred orientation of the guest within the host cavity and the dynamic nature of the complex. For instance, MD simulations of two anthracene molecules within a peptide barrel revealed a dynamic equilibrium between a monomeric and a π-stacked dimeric state. nih.gov The table below summarizes computational findings for several anthracene host-guest systems.

| Host Molecule | Guest Molecule | Computational Method | Key Findings |

| Three-armed Cryptand | Anthracene | DFT (with solvent model) | Intermolecular interaction energy of -26.30 kcal/mol. |

| Porphyrin-based Metallacage | Anthracene | Not specified | Forms host-guest complex; guest is disordered in crystal structure. |

| Octa Acid | Anthracene (2 molecules) | MD, QM/MM-TDDFT | Forms a 2:2 complex; confinement leads to intense excimer emission. scispace.com |

| α-Helical Barrels | Anthracene (2 molecules) | MD | Encapsulation within the barrel promotes photodimerization by pre-organizing the molecules. nih.gov |

| ucdavis.eduCycloparaphenyleneacetylene derivative | Fullerene C₇₀ | DFT | High elasticity of the host; large binding energies indicate excellent encapsulation ability. researchgate.net |

This table presents a selection of research findings on the computational analysis of host-guest complexation involving anthracene derivatives.

Influence of Confinement on Molecular Behavior and Dynamics

Confining anthracene derivatives within nanoporous materials or molecular capsules drastically alters their physical and chemical properties compared to their behavior in bulk solution. acs.orgnsf.gov Computational simulations are instrumental in understanding the mechanisms behind these confinement-induced effects.

One of the most significant effects is the alteration of electronic and photophysical properties. When anthracene is encapsulated in a zeolitic imidazolate framework (ZIF-8), a phenomenon described as "confinement-induced electronic excitation limitation" is observed. osti.gov This is characterized by the collapse of certain vibronic components in the absorption spectrum, which is attributed to the restriction of intramolecular vibrations by the rigid host framework. acs.org Theoretical calculations have also shown that for anthracene confined in zeolites, the aromaticity is disrupted due to the limitation of the p-orbital's spatial extension by the proximity of the pore walls. researchgate.net This confinement can reduce the HOMO-LUMO energy gap, leading to shifts in fluorescence emission. researchgate.net

Molecular dynamics simulations provide a window into the dynamic behavior of molecules under confinement. Studies on anthracene within an octa acid capsule revealed that confinement is key to enabling intense excimer emission, a phenomenon not observed for anthracene in isotropic solvents where it photodimerizes instead. scispace.com The simulations, supported by ultrafast spectroscopy, showed that the dynamics of excimer formation are unique, with a time-dependent emission maximum, suggesting a complex pathway from the monomer to the excimer state within the capsule. scispace.com

Furthermore, the flexibility of the host framework itself plays a crucial role, as demonstrated by MD simulations of various molecules in ZIFs. ucdavis.eduosti.gov The "gate-opening" effect in flexible frameworks like ZIF-8 allows for the diffusion of guest molecules that would otherwise be considered too large to pass through the pores, a process that can be modeled effectively with specialized force fields. ucl.ac.ukosti.gov These computational studies highlight that confinement not only restricts motion but can also create unique reaction environments, altering electronic structures, and enabling novel photochemical pathways. nih.govnsf.gov

Applications of 2 Azidoanthracene in Advanced Chemical Research

Applications in Click Chemistry and Bioconjugation Methodologies

The reactivity of the azide (B81097) group in 2-azidoanthracene makes it a prime candidate for click chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is characterized by its high efficiency, selectivity, and biocompatibility, proceeding readily in aqueous environments under mild conditions. ekb.eg These features have led to the widespread adoption of this compound and its derivatives in various bioconjugation strategies. researchgate.net

Combinatorial Synthesis and Screening of Fluorescent Dyes

A significant application of this compound lies in the combinatorial synthesis and screening of fluorescent dyes. researchgate.net The core principle behind this application is a fluorogenic 'click' reaction. Anthracene (B1667546) itself is a well-known fluorophore; however, the introduction of an electron-donating azido (B1232118) group in close proximity to the anthracene core significantly quenches its fluorescence. researchgate.net This weakly fluorescent this compound can then react with a diverse library of alkynes via the CuAAC reaction. researchgate.net The resulting triazole product restores and often enhances the fluorescence of the anthracene core, leading to a "turn-on" fluorescent signal. researchgate.net

This fluorogenic reaction provides a simple and mild method for creating large libraries of fluorescent dyes without the need for extensive purification steps. researchgate.netresearchgate.net The significant increase in fluorescence intensity upon reaction allows for high-throughput screening of dye properties and their potential applications.

| Reactant | Reaction Condition | Product | Fluorescence Change |

| This compound (weakly fluorescent) | + Alkyne, Cu(I) catalyst | 1,2,3-Triazole derivative (strongly fluorescent) | Significant fluorescence enhancement |

Precursors for Complex Heterocyclic Architectures via Cycloaddition

Beyond the well-known azide-alkyne cycloaddition, the azido group of this compound can participate in other cycloaddition reactions, serving as a precursor for a variety of complex heterocyclic architectures. mdpi.com Organic azides are versatile building blocks in the synthesis of nitrogen-containing heterocycles. mdpi.com

For instance, azides can react with various unsaturated compounds under thermal or catalyzed conditions to form different ring systems. mdpi.com While the primary focus has been on the formation of 1,2,3-triazoles through the click reaction, other cycloaddition pathways can lead to the synthesis of novel heterocyclic structures incorporating the anthracene moiety. beilstein-journals.orgnih.gov These reactions open avenues for creating new classes of compounds with potentially interesting photophysical or biological properties. beilstein-journals.org The development of base-catalyzed, transition-metal-free methods for the synthesis of diheterocyclic compounds demonstrates the expanding utility of azides in creating complex molecular scaffolds. nih.gov

Crosslinking of Macromolecules and Viral Nanoparticles

The ability of this compound to participate in click reactions has been harnessed for the crosslinking of macromolecules and viral nanoparticles (VNPs). researchgate.netresearchgate.net By designing molecules with multiple alkyne groups, this compound can act as a fluorescent crosslinker. researchgate.net This has been demonstrated with Turnip yellow mosaic virus, a plant virus used as a scaffold. researchgate.net

VNPs are increasingly being explored as programmable nanomaterials for a wide range of applications. nih.gov The surfaces of these nanoparticles can be chemically modified to introduce alkyne groups. Subsequent reaction with bifunctional or multifunctional azido-containing molecules, including derivatives of this compound, allows for the crosslinking of these nanoparticles into larger, organized structures. This "bottom-up" assembly approach is crucial for the development of novel biomaterials and electronic devices.

Integration into Polymer Science and Materials Development

The chemical reactivity of this compound also extends its utility into the realm of polymer science and materials development. Its ability to undergo specific chemical transformations allows for the tailored creation and functionalization of polymeric materials.

Polymer Functionalization and Tailored Material Creation

This compound can be used for the functionalization of polymers, enabling the creation of materials with specific, tailored properties. researchgate.net For instance, polymers can be synthesized to contain alkyne side chains. The subsequent "clicking" of this compound onto these alkyne groups introduces the fluorescent anthracene moiety into the polymer structure. This approach allows for the precise control over the introduction of functional groups, influencing the material's optical and physical properties.